3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
3-(2-Chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic heterocyclic compound featuring a fused triazolo-purine-dione scaffold. Its molecular formula is C₁₉H₁₄ClFN₆O₂ (calculated based on structure), with an average molecular mass of 436.82 g/mol. The compound is characterized by a 2-chloro-6-fluorophenyl substituent at position 3 and methyl groups at positions 5 and 9 of the triazolo-purine core. Its design likely optimizes steric and electronic properties for target engagement, distinguishing it from simpler purine derivatives and natural products.
Properties
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN6O2/c1-20-9-11(23)17-14(24)21(2)12(9)22-10(18-19-13(20)22)8-6(15)4-3-5-7(8)16/h3-5H,1-2H3,(H,17,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNGBOAEUWNFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the triazole ring, followed by the introduction of the purine moiety. Key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Purine Moiety: This step often involves the use of chlorinated purine derivatives, which react with the triazole intermediate under nucleophilic substitution conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are frequently employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidines in various chemical reactions.
Biology
Biologically, 3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, and their dysregulation is often associated with cancer and other diseases.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to inhibit specific kinases makes it a candidate for the development of new cancer treatments. Research is ongoing to determine its efficacy and safety in preclinical and clinical trials.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the creation of a variety of derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves the inhibition of specific kinases. These enzymes are critical for the phosphorylation of proteins, which regulates various cellular processes. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are often overactive in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Differences:
Analysis :
- The 9-(4-chlorobenzyl) substitution in ’s compound adds a flexible benzyl linker, which may alter binding kinetics versus the rigid methyl groups at position 9 in the target compound.
- The 5,7-dimethyl configuration in versus 5,9-dimethyl in the target suggests divergent conformational preferences, impacting solubility and steric interactions.
Comparison with Purine-Dione Natural Products
Key Compound: 1,7,9-Trimethyl-1H-purine-6,8(7H,9H)-dione (Compound 5 from Suberogorgia reticulata)
Structural and Functional Differences:
Analysis :
- Natural purine-diones like this are often associated with basal metabolic functions (e.g., caffeine analogs), whereas synthetic derivatives may prioritize potency and selectivity .
Q & A
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Store waste in labeled, airtight containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
